molecular formula C18H20O2 B13865716 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid

3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid

Cat. No.: B13865716
M. Wt: 268.3 g/mol
InChI Key: OBMISDSSFCIHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of 3,4-dimethylbenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: The resulting product undergoes oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid: Similar structure but lacks the methyl group on the second aromatic ring.

    2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the second aromatic ring.

Uniqueness

3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is unique due to the presence of two methyl-substituted aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C18H20O2/c1-12-5-4-6-16(9-12)17(18(19)20)11-15-8-7-13(2)14(3)10-15/h4-10,17H,11H2,1-3H3,(H,19,20)

InChI Key

OBMISDSSFCIHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=CC(=C(C=C2)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.